Benzyl 3-formylazepane-1-carboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

Choose this protected 7-membered cyclic amino-aldehyde for your CNS‑focused medicinal chemistry program. The Cbz‑protecting group (XLogP 1.9, TPSA 46.6 Ų) ensures orthogonal hydrogenolysis deprotection, preserving acid‑labile TBS ethers, acetonides, or base‑sensitive esters that Boc removal (TFA) would destroy. The 7‑membered azepane ring offers distinct conformational flexibility (4 rotatable bonds vs. 3 in piperidine) for novel kinase scaffolds, while the aldehyde handle enables late‑stage diversification via reductive amination or Grignard addition. For scale‑up, the Cbz group is compatible with continuous‑flow hydrogenation, avoiding the corrosive waste and hazards of large‑scale acidic deprotection.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
Cat. No. B8333589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-formylazepane-1-carboxylate
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESC1CCN(CC(C1)C=O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H19NO3/c17-11-14-8-4-5-9-16(10-14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,11,14H,4-5,8-10,12H2
InChIKeyQYVURVPWVKABAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-Formylazepane-1-carboxylate (CAS 309748-14-9): Sourcing the Cbz-Protected 7-Membered Aldehyde Building Block


Benzyl 3-formylazepane-1-carboxylate is a protected 7-membered cyclic amino-aldehyde (azepane) bearing a benzyl carbamate (Cbz) protecting group [1]. It exists as a racemate (one undefined stereocenter) and serves as a key intermediate for the synthesis of azepane-containing pharmaceuticals and biological probes [1]. Its computed drug-likeness parameters—molecular weight 261.32, XLogP3 1.9, hydrogen bond acceptor count 3, and topological polar surface area 46.6 Ų—place it within the favorable property space for CNS and oral drug design [1].

Why Benzyl 3-Formylazepane-1-carboxylate Cannot Be Replaced by a Generic In-Class Analog


Although other N‑protected azepane‑3‑carbaldehydes (e.g., Boc, methyl carbamate) and the corresponding piperidine (6‑membered) series exist, the Cbz group provides orthogonal deprotection compatibility (hydrogenolysis vs. strong acid) that is essential for multi‑step synthetic sequences where acid‑sensitive functional groups are present [1]. Moreover, the 7‑membered azepane ring introduces distinct conformational flexibility and ring strain relative to the 6‑membered piperidine, which can alter both the reactivity of the aldehyde and the downstream biological conformation of the final target molecule [1]. Direct substitution with a Boc‑protected analog or a piperidine congener therefore risks failure of the deprotection step or yields a molecule with a different 3D pharmacophore.

Quantitative Differentiation Evidence for Benzyl 3-Formylazepane-1-carboxylate


Lipophilicity (XLogP3) Differentiation Against the Boc-Protected Analog

The Cbz-protected compound exhibits a computed XLogP3 of 1.9, which is 0.6 log units higher than that of the analogous tert‑butyl 3‑formylazepane‑1‑carboxylate (XLogP3 = 1.3) [2]. This moderate increase in lipophilicity can improve membrane permeability and CNS penetration for the final deprotected molecule, while still maintaining acceptable aqueous solubility.

Medicinal Chemistry Drug Design Physicochemical Properties

Hydrogen Bond Acceptor Count Differentiation

The title compound possesses 3 hydrogen bond acceptor (HBA) atoms (two carbamate oxygens and one aldehyde oxygen) [1]. In contrast, the reduced analog benzyl 3-hydroxyazepane-1-carboxylate has only 2 HBA atoms (loss of the aldehyde oxygen) [2]. A higher HBA count can enhance target binding through additional polar interactions but may also limit passive membrane permeability.

ADME Prediction Medicinal Chemistry Ligand Efficiency

Rotatable Bond Count and Conformational Flexibility

The molecule has 4 rotatable bonds, compared with 3 rotatable bonds for the homologous benzyl 3-formylpiperidine‑1‑carboxylate (6‑membered ring) [2]. The extra rotatable bond originates from the larger 7‑membered azepane ring, which increases conformational sampling and may enable a better induced fit to protein targets.

Conformational Analysis Drug Design Physicochemical Properties

Protecting Group Orthogonality: Cbz vs. Boc

The benzyl carbamate (Cbz) group can be removed quantitatively by catalytic hydrogenolysis (H₂, 10% Pd/C, 1 atm, rt, 2–24 h) without affecting acid‑sensitive functionalities, whereas the tert‑butyl carbamate (Boc) group requires strongly acidic conditions (e.g., TFA/CH₂Cl₂, 0 °C to rt, 1–4 h) that may cleave other acid‑labile protecting groups or cause epimerization [1]. This orthogonality is critical for complex synthetic routes where pH‑sensitive intermediates are present.

Synthetic Chemistry Protecting Group Strategy Process Chemistry

Priority Use Cases for Benzyl 3-Formylazepane-1-carboxylate Based on Differentiated Properties


Synthesis of CNS‑Penetrant Azepane‑Based Drug Candidates

The higher lipophilicity (XLogP3 = 1.9) of the Cbz-protected azepane aldehyde, compared to the Boc analog (XLogP3 = 1.3), makes it the building block of choice for medicinal chemistry programs targeting central nervous system (CNS) disorders where enhanced passive permeability is desired. The aldehyde handle enables late‑stage diversification via reductive amination or Grignard addition, while the orthogonal Cbz group allows deprotection under neutral hydrogenolysis conditions that preserve acid‑sensitive functional groups often present in CNS‑active molecules [1][2].

Multi‑Step Synthesis Requiring Orthogonal Protecting Group Strategy

When a synthetic route contains acid‑labile protecting groups (e.g., TBS ethers, acetonides) or base‑sensitive esters, the Cbz group of this compound can be removed by catalytic hydrogenolysis without affecting those groups, unlike the Boc analog which necessitates strong acid (TFA) that would cleave them simultaneously. This orthogonality streamlines the synthetic sequence and improves overall yield and purity [1].

Exploration of Seven‑Membered Ring Conformational Space in Kinase Inhibitor Design

The 7‑membered azepane ring introduces one additional rotatable bond relative to the 6‑membered piperidine analog (4 vs. 3), providing a unique conformational profile that can be exploited to access novel kinase inhibitor scaffolds with improved selectivity profiles. The aldehyde at the 3‑position serves as a versatile anchor point for fragment‑based drug discovery or structure‑activity relationship (SAR) studies [2].

Pre‑clinical Candidate Scale‑Up Employing Neutral Deprotection

For process chemistry scale‑up, the Cbz group can be removed by continuous‑flow hydrogenation, which is safer and more scalable than large‑scale acidic deprotection (required for Boc removal). This compound therefore offers a manufacturing advantage when kilogram‑quantity synthesis of the azepane intermediate is required, as it avoids the corrosive waste streams and safety hazards associated with TFA or HCl [1].

Quote Request

Request a Quote for Benzyl 3-formylazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.